Cloprostenol - 54276-21-0

Cloprostenol

Catalog Number: EVT-1478641
CAS Number: 54276-21-0
Molecular Formula: C22H29ClO6
Molecular Weight: 424.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α). [] It is classified as a prostaglandin analogue, specifically a functional analog of PGF2α, meaning it mimics the biological effects of the naturally occurring prostaglandin. [] In scientific research, cloprostenol is widely used as a tool to study and manipulate reproductive processes in various animal models. Its primary role stems from its ability to induce luteolysis, the regression of the corpus luteum, a transient endocrine structure essential for maintaining pregnancy. [, , ]

Future Directions
  • Receptor Specificity: Further research is needed to elucidate the precise binding characteristics of cloprostenol to different subtypes of PGF2α Rs. [] Understanding the receptor specificity of cloprostenol could lead to the development of more targeted therapies with fewer side effects.
  • Non-Reproductive Applications: While primarily used in reproductive research, future studies could explore potential non-reproductive applications of cloprostenol, such as its effects on inflammation and immune responses. []

Prostaglandin F2α (PGF2α)

  • Relevance: PGF2α is the naturally occurring compound that Cloprostenol mimics in its biological activity. Cloprostenol is a synthetic analog of PGF2α [, , , , , , , , , , , , , , , , , , , , , ].

D-Cloprostenol

  • Compound Description: D-Cloprostenol is the biologically active enantiomer of Cloprostenol. It is a synthetic prostaglandin analog with a more potent luteolytic effect than the racemic mixture (DL-Cloprostenol) [, ].

DL-Cloprostenol

  • Relevance: DL-Cloprostenol's comparison with D-Cloprostenol in several studies emphasizes the significance of stereospecificity in the binding to and activation of PGF2α receptors [, , ].

15-ketodihydro-Prostaglandin F2α (15-ketodihydro-PGF2α)

  • Relevance: Measuring 15-ketodihydro-PGF2α levels helps to understand the dynamics of PGF2α action, a process that Cloprostenol is designed to influence [, ].

15-keto-Prostaglandin F2α (15-keto-PGF2α)

  • Relevance: The study comparing Cloprostenol's luteolytic effects to 15-keto-PGF2α highlights that Cloprostenol has a longer-lasting and more potent effect on luteolysis, making it more suitable for estrus synchronization .

15-methyl-Prostaglandin F2α (15-methyl-PGF2α)

  • Relevance: Comparing Cloprostenol to 15-methyl-PGF2α for luteolytic activity underscores the importance of specific structural modifications in determining the potency and duration of action .

13,14-dihydro-15-keto-Prostaglandin F2α (PGFM)

  • Relevance: Monitoring PGFM levels helps researchers and clinicians assess the effectiveness of Cloprostenol treatment in inducing luteolysis and its impact on endogenous PGF2α release [, ].

Dinoprost Tromethamine

  • Relevance: The study comparing Cloprostenol to Dinoprost tromethamine examines their relative effectiveness in achieving complete luteolysis and influencing pregnancy rates in dairy cows. This comparison provides insights into the potential advantages or disadvantages of using one compound over the other in specific clinical settings .

15-glycol Cloprostenol

  • Relevance: The observation that 15-glycol Cloprostenol at a particular dose (25 micrograms per ml) can exhibit luteotropic effects instead of luteolytic effects highlights the complexity of prostaglandin pharmacology and the potential for dose-dependent variations in biological activity . This finding emphasizes the need for careful dose optimization when using prostaglandin analogs like Cloprostenol and its derivatives.
Overview

Cloprostenol is a synthetic prostaglandin analog, specifically a prostaglandin F2α analog, that exhibits potent biological activity. It is primarily used in veterinary medicine for its ability to induce luteolysis, thereby facilitating estrus synchronization and abortion in livestock. Cloprostenol is classified under the category of reproductive hormones and is essential in managing reproductive cycles in various animal species.

Source

Cloprostenol is synthesized chemically and does not occur naturally. Its development was driven by the need for effective reproductive management in livestock, particularly in cattle and swine.

Classification
  • Type: Synthetic prostaglandin analog
  • Category: Reproductive hormone
  • Chemical Class: Prostaglandins
Synthesis Analysis

The synthesis of cloprostenol involves several complex chemical reactions. Various methods have been reported, including:

Molecular Structure Analysis

Cloprostenol has a complex molecular structure characterized by a cyclopentane ring and various functional groups that confer its biological activity.

  • Molecular Formula: C20H32O5
  • Molecular Weight: 352.47 g/mol
  • Structural Features:
    • Contains a cyclopentane ring.
    • Multiple hydroxyl groups contributing to its reactivity.

The stereochemistry of cloprostenol is critical for its biological function, with specific configurations necessary for activity.

Chemical Reactions Analysis

Cloprostenol participates in various chemical reactions, primarily due to its functional groups:

  1. Luteolytic Activity: Cloprostenol induces luteolysis by mimicking natural prostaglandins, leading to the regression of the corpus luteum.
  2. Reactions with Receptors: It binds to prostaglandin receptors (specifically the F-type receptor), initiating a cascade of intracellular signaling events that result in physiological responses such as muscle contraction and vasodilation.

Technical Details

  • The reaction with receptors involves G-protein coupled mechanisms that activate phospholipase C, resulting in increased intracellular calcium levels and subsequent muscle contractions .
Mechanism of Action

Cloprostenol acts primarily through its interaction with specific prostaglandin receptors:

  1. Binding: It binds to the F-prostaglandin receptor on target tissues.
  2. Signal Transduction: This binding activates G-proteins which then stimulate phospholipase C.
  3. Physiological Effects:
    • Induces smooth muscle contraction.
    • Promotes luteal regression in the ovaries.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Cloprostenol is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: Optimal stability is generally observed around neutral pH levels.

Relevant Data

  • Melting Point: Approximately 142°C .
  • Log P (partition coefficient): Indicates moderate hydrophobicity, influencing its absorption characteristics.
Applications

Cloprostenol has significant applications in veterinary medicine:

  1. Estrus Synchronization: Used extensively in cattle and sheep to synchronize estrus cycles for breeding purposes.
  2. Induction of Abortion: Administered to terminate unwanted pregnancies in livestock.
  3. Therapeutic Uses: Investigated for potential applications in human medicine, particularly in reproductive health disorders.
Introduction to Cloprostenol: A Synthetic Prostaglandin Analog

Historical Development and Discovery of Cloprostenol

The development of cloprostenol emerged from mid-20th century research into prostaglandins, a class of physiologically active lipid compounds. The discovery of PGF2α's potent luteolytic activity in the 1960s spurred interest in its therapeutic potential for reproductive management in livestock. However, natural PGF2α faced significant limitations: rapid metabolism (plasma half-life of minutes) and systemic side effects like bronchoconstriction and gastrointestinal distress when administered clinically [3] [8].

These challenges drove pharmaceutical research toward synthetic analogs with improved pharmacokinetic and pharmacodynamic profiles. Cloprostenol, first synthesized in the early 1970s, represented a breakthrough. Key structural modifications to the native PGF2α molecule—notably the introduction of a meta-chlorophenoxy group at the omega chain and saturation of the C13-C14 bond—yielded a compound with dramatically increased potency and duration of action [6] [8]. Industrial development prioritized cost-effective synthesis to enable large-scale veterinary use. By the late 1970s, cloprostenol formulations were commercially available, revolutionizing estrus synchronization programs in dairy and beef cattle by allowing precise timing of ovulation for artificial insemination [4] [8].

Table 1: Key Milestones in Cloprostenol Development

Time PeriodDevelopment PhaseSignificant Advance
1960sBasic ResearchIdentification of PGF2α's luteolytic activity
Early 1970sAnalog SynthesisStructural modification of PGF2α yielding cloprostenol
Mid 1970sPharmacological TestingValidation of enhanced potency and metabolic stability
Late 1970sCommercial LaunchIntroduction for estrus synchronization in cattle

Structural Classification and Relationship to Prostaglandin F2α (PGF2α)

Cloprostenol belongs to the structural class of synthetic prostaglandin F2α analogs, specifically categorized as a phenyl-substituted prostaglandin derivative. Its molecular formula is C₂₂H₂₉ClO₆, with a molar mass of 424.915 g/mol [1] [8]. While sharing the core cyclopentane ring structure and carboxylic acid chain characteristic of natural prostaglandins, cloprostenol incorporates critical modifications that enhance its biological activity and stability [1] [6].

  • Omega Chain Modification: The most significant alteration is the replacement of the hydrogen at C-16 with a 3-chlorophenoxy moiety. This bulky, aromatic group dramatically increases binding affinity to the prostaglandin F (FP) receptor while conferring resistance to enzymatic degradation, particularly by 15-hydroxyprostaglandin dehydrogenase, the primary enzyme responsible for PGF2α inactivation [6] [8].
  • Alpha Chain Modification: Cloprostenol features a C1 carboxylic acid, essential for receptor interaction, mirroring PGF2α. However, it replaces the hydroxyl group at C-15 with a hydrogen atom, further contributing to metabolic stability without compromising receptor activation [6].
  • Stereochemistry: The biologically active form is the 15(R)-isomer (also termed D-cloprostenol or (+)-cloprostenol). This stereospecificity is crucial; the D-isomer exhibits approximately 150 times greater affinity for the bovine corpus luteum FP receptor than the racemic mixture (DL-cloprostenol) and near equivalence to natural PGF2α [6]. The cyclopentane ring hydroxyl groups (at C-9 and C-11) and the C-15 hydroxyl maintain the natural configuration (α and α, respectively) [1] [8].

Table 2: Structural Comparison of Cloprostenol and Natural PGF2α

Structural FeatureProstaglandin F2α (PGF2α)CloprostenolFunctional Consequence
Core StructureCyclopentane ring with two aliphatic chainsCyclopentane ring with two aliphatic chainsMaintains prostaglandin scaffold for receptor recognition
Omega Chain (C-16)-CH₃-O-C₆H₄Cl (meta-chlorophenoxy)↑ Receptor affinity & ↑ Metabolic stability
C-13-C-14 BondTrans double bondSaturated (single bond)↑ Chemical stability
C-15 SubstituentS-hydroxylHydrogen↑ Metabolic stability (resists 15-OH-PGDH)
Active IsomerNaturally occurring form15(R)-isomer (D-cloprostenol)Essential for high potency luteolytic activity
Molecular Weight354.48 g/mol424.92 g/mol-

These structural refinements result in a molecule with superior pharmacokinetics: significantly prolonged half-life (approximately 3 hours compared to minutes for PGF2α) and markedly increased receptor binding affinity. Specifically, D-cloprostenol and PGF2α demonstrate equipotent inhibition of [³H]PGF2α binding to bovine corpus luteum cell membranes, both being approximately 150 times more potent than racemic DL-cloprostenol [6]. This high affinity for the FP receptor, a G-protein coupled receptor (GPCR), triggers intracellular signaling cascades (primarily Gq-mediated phospholipase C activation leading to intracellular calcium mobilization) responsible for the potent luteolytic effect [1] [2].

Key Academic and Industrial Motivations for Synthetic Prostaglandin Research

The development and refinement of cloprostenol and related synthetic prostaglandins were driven by converging academic interests and industrial imperatives:

  • Overcoming Physiological Barriers in Livestock Management: A primary driver was the need for reliable, non-invasive methods to control the estrous cycle in food-producing animals. Natural reproductive cyclicity is asynchronous within herds, hindering efficient artificial insemination and breeding programs. Academic research elucidated the central role of progesterone from the CL in maintaining diestrus and pregnancy. This knowledge pinpointed luteolysis induction as the critical control point. Natural PGF2α, while effective, required large, frequent doses causing unacceptable side effects (colic, sweating, hyperventilation). Industry thus sought synthetics like cloprostenol offering high luteolytic potency at low doses (e.g., 250-500 µg in cattle) with minimal adverse effects [1] [4] [8].
  • Addressing Specific Veterinary Therapeutic Needs: Beyond estrus synchronization, significant motivation arose from the need to manage reproductive pathologies (e.g., pyometra, luteal cysts) and terminate undesired pregnancies across diverse species. Cloprostenol's efficacy in functional regression of the CL, demonstrated even in challenging models like cultured luteal cells from domestic cats and exotic felids (lions, leopards), provided a versatile tool. Its ability to rapidly suppress progesterone production, confirmed in studies showing significant reduction in progesterone concentration in cell cultures within hours, enables treatment of conditions like pyometra (especially with an open cervix in cats) or pregnancy termination from mismating in dogs, cattle, horses, and pigs [2] [4] [8].
  • Exploring Fundamental Biological Mechanisms: Academic research leveraged cloprostenol as a specific molecular probe to dissect the mechanisms of luteolysis and prostaglandin action. Studies using cloprostenol revealed that prostaglandin-induced luteolysis involves primarily functional regression (acute inhibition of steroidogenesis) preceding structural regression (tissue involution and apoptosis). Research in felid luteal cells showed cloprostenol significantly reduced progesterone secretion without immediately altering mRNA expression of key steroidogenic enzymes (StAR, HSD3B, CYP11A1) or apoptosis factors (FAS, CASP3, BCL2) over 48 hours, suggesting its initial action targets steroid production pathways rather than immediately triggering cell death [2]. This functional/staged regression model was crucial for understanding CL biology.
  • Driving Pharmaceutical Innovation and Commercialization: Industrial research focused on isomer optimization and delivery systems. The discovery that the D-isomer (D-cloprostenol) possessed vastly superior potency (approximately 10-fold greater than the racemic mixture) led to more effective formulations requiring lower doses (e.g., 37.5 µg vs. 250 µg for DL-cloprostenol in horses) [6] [8]. Furthermore, research into alternative therapeutic applications, evidenced by patents for cloprostenol analogs in treating glaucoma and ocular hypertension in humans, highlights ongoing industrial efforts to expand the utility of these compounds beyond veterinary reproduction by exploiting their ability to modulate intraocular pressure through enhanced uveoscleral outflow [4].
  • Fostering Collaborative Research Models: The complexity of prostaglandin biology and therapeutic translation necessitates partnerships. Funding mechanisms like the NIH Academic-Industrial Partnerships (AIP) program specifically aim to stimulate translation of discoveries (e.g., in imaging or drug targeting) into solutions for disease mitigation, mirroring the collaborative environment that advanced prostaglandin therapeutics like cloprostenol [7]. This model supports the validation of novel applications or delivery mechanisms for established compounds.

Table 3: Research Findings on Cloprostenol's Mechanism in Felid Luteal Cells

Parameter InvestigatedEffect of Cloprostenol TreatmentInterpretation
Progesterone Concentration↓↓↓ (Significant reduction in culture medium)Induction of functional luteolysis
mRNA Expression (Steroidogenesis: StAR, HSD3B, CYP11A1)↔ (No significant change)Acute functional regression not mediated via transcriptional suppression of steroidogenic enzymes
mRNA Expression (Apoptosis: FAS, CASP3, TNFRSF1B, BCL2)↔ (No significant change)Absence of immediate pro-apoptotic signaling
mRNA Expression (Receptors: LHCGR, PRLR, PTGFR)↑ (Significant increase for LH, Prolactin & PGF2α receptors)Possible sensitization or feedback mechanisms; PTGFR increase indicates receptor upregulation potentially amplifying response
Cell Viability/Structural Markers↔ (No immediate change)Supports functional regression preceding structural changes

Properties

CAS Number

54276-21-0

Product Name

Cloprostenol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Molecular Formula

C22H29ClO6

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1

InChI Key

VJGGHXVGBSZVMZ-QIZQQNKQSA-N

SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Synonyms

D-Cloprostenol; (+)-16-m-chlorophenoxy tetranor PGF2α; (+)-16-m-chlorophenoxy tetranor Prostaglandin F2α

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.